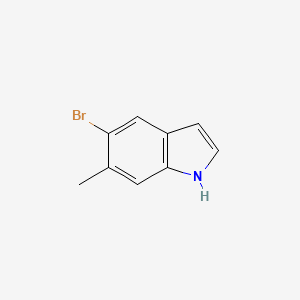

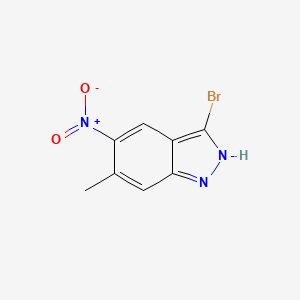

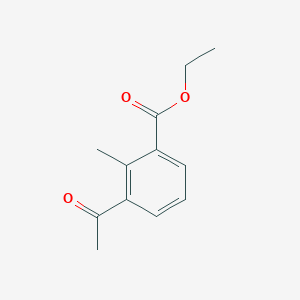

![molecular formula C9H7BrN2O B1292643 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000343-91-8](/img/structure/B1292643.png)

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C8H7BrN2 . It contains fused six-membered pyridine and five-membered pyrrole rings forming the 7-azaindole skeleton .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Molecular Structure Analysis

The molecular structure of “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is essentially planar with an aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Chemical Reactions Analysis

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Compound 4h, for example, exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.059 Da . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用

Biological Activities

The compound belongs to the family of pyrrolopyrazine derivatives . These derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Kinase Inhibition

Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives, which this compound is a part of, have shown more activity on kinase inhibition . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.

Antibacterial, Antifungal, and Antiviral Activities

Pyrrolo[1,2-a]pyrazine derivatives, a related group of compounds, have exhibited more antibacterial, antifungal, and antiviral activities . This suggests potential uses of the compound in treating various infections.

Drug Discovery Research

The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . This means that the compound could serve as a starting point for the development of new drugs.

Aldose Reductase Inhibition

Related compounds, 1H-Indole-3-Carbaldehyde derivatives, have been evaluated as aldose reductase (ALR2) inhibitors . Aldose reductase inhibitors have potential applications in the treatment of complications of diabetes.

Aldehyde Reductase Inhibition

The same 1H-Indole-3-Carbaldehyde derivatives have also been evaluated as aldehyde reductase (ALR1) inhibitors . Aldehyde reductase inhibitors can be used in the treatment of oxidative stress disorders.

将来の方向性

特性

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-8(10)2-7-6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZEJKHKKWZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646858 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

CAS RN |

1000343-91-8 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

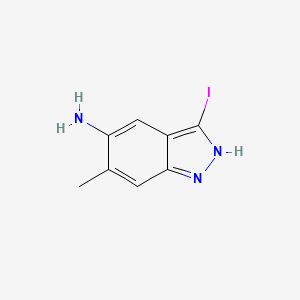

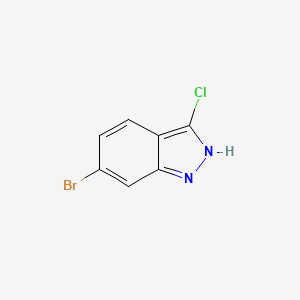

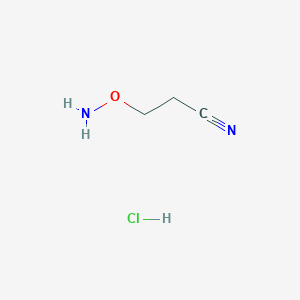

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

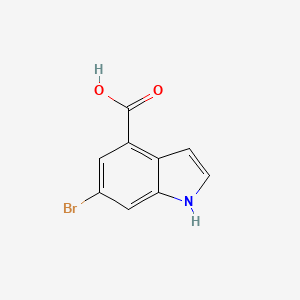

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)